molecular formula C17H20N2O B5425436 4,4-DIETHYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

4,4-DIETHYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Cat. No.: B5425436
M. Wt: 268.35 g/mol
InChI Key: JCIABXDKKQKVHT-UHFFFAOYSA-N
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Description

4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzoxazine or pyridine rings.

Scientific Research Applications

4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4-diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine
  • 4,4-Diethyl-2-(pyridin-2-yl)-2,4-dihydro-1H-3,1-benzoxazine
  • 4,4-Diethyl-2-(pyridin-4-yl)-2,4-dihydro-1H-3,1-benzoxazine

Uniqueness

4,4-Diethyl-2-(pyridin-3-yl)-2,4-dihydro-1H-3,1-benzoxazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the diethyl groups and the position of the pyridine ring contribute to its distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

4,4-diethyl-2-pyridin-3-yl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-3-17(4-2)14-9-5-6-10-15(14)19-16(20-17)13-8-7-11-18-12-13/h5-12,16,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIABXDKKQKVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CN=CC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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